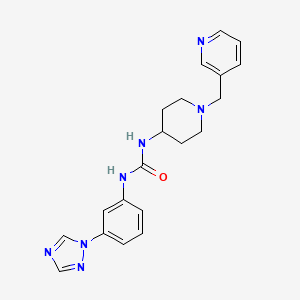![molecular formula C41H81NO2 B13126657 (Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide is a complex organic compound known for its unique structural properties. This compound features a long hydrocarbon chain with a hydroxyl group and an amide linkage, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecanol and tetracosenoic acid.
Esterification: The first step involves the esterification of heptadecanol with tetracosenoic acid to form an ester intermediate.
Amidation: The ester intermediate is then subjected to amidation using an appropriate amine source to form the desired amide compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation reactions, followed by advanced purification techniques to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide: shares similarities with other long-chain amides and fatty acid derivatives.
This compound: is compared with compounds like ceramides and sphingolipids, which also feature long hydrocarbon chains and amide linkages.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a hydroxyl group and a double bond in the hydrocarbon chain, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C41H81NO2 |
|---|---|
Molekulargewicht |
620.1 g/mol |
IUPAC-Name |
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide |
InChI |
InChI=1S/C41H81NO2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-41(44)42-39-40(43)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40,43H,3-16,19-39H2,1-2H3,(H,42,44)/b18-17-/t40-/m1/s1 |
InChI-Schlüssel |
LBLLNJQTYVMCAN-LQOXNGKESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@H](CNC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


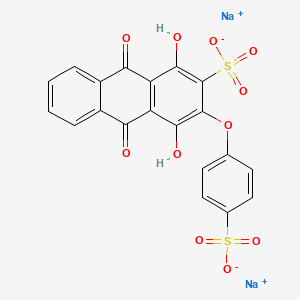
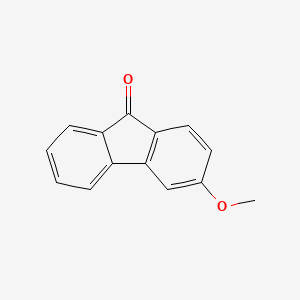
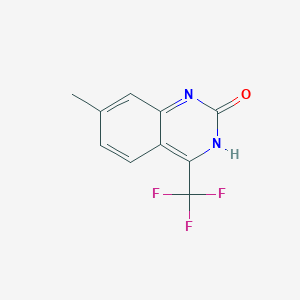
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)


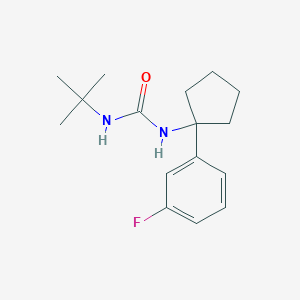
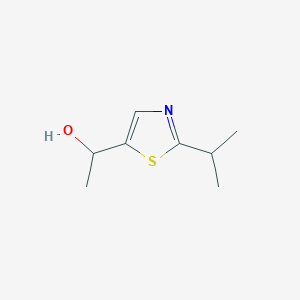
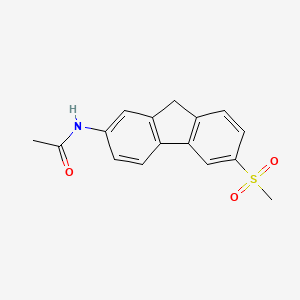

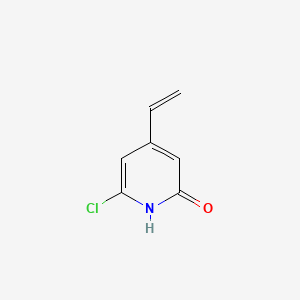
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)
